Ethyl arachidate Ethyl arachidate Ethyl Arachate has been found in a neutral fraction from Shoyu (soy sauce) flavor component.
Ethyl arachidate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of arachidic (icosanoic) acid with the hydroxy group of ethanol. It derives from an icosanoic acid.
Brand Name: Vulcanchem
CAS No.: 18281-05-5
VCID: VC20853198
InChI: InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCCC(=O)OCC
Molecular Formula: C22H44O2
Molecular Weight: 340.6 g/mol

Ethyl arachidate

CAS No.: 18281-05-5

Cat. No.: VC20853198

Molecular Formula: C22H44O2

Molecular Weight: 340.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl arachidate - 18281-05-5

Specification

CAS No. 18281-05-5
Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
IUPAC Name ethyl icosanoate
Standard InChI InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3
Standard InChI Key YBKSMWBLSBAFBQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCC(=O)OCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCC(=O)OCC
Melting Point 50.0 °C

Introduction

Chemical Identity and Structure

Ethyl arachidate, also known as ethyl icosanoate or arachidic acid ethyl ester, belongs to the class of long-chain fatty acid esters. This compound possesses a molecular formula of C₂₂H₄₄O₂ and a molecular weight of 340.6 g/mol . As a fatty acid ester, it features a saturated hydrocarbon chain of 20 carbon atoms (from the arachidic acid component) linked to an ethoxy group through an ester bond. This molecular structure contributes to its characteristic physical and chemical properties.

The compound is registered with CAS number 18281-05-5 and has several recognized synonyms including ethyl icosanoate, arachidic acid ethyl ester, and eicosanoic acid ethyl ester . In chemical databases, ethyl arachidate is functionally classified as relating to icosanoic acid derivatives .

Physical and Chemical Properties

Ethyl arachidate exhibits distinctive physical properties that influence its applications across various fields. Table 1 summarizes the key physical and chemical properties of ethyl arachidate based on experimental data and estimates.

Table 1: Physical and Chemical Properties of Ethyl Arachidate

PropertyValueSource
Molecular FormulaC₂₂H₄₄O₂
Molecular Weight340.6 g/mol
Physical StatePowder to crystal
ColorWhite to almost white
Melting Point44°C
Boiling Point215°C at 10 mmHg
Density0.8775 (estimate)
Refractive Index1.4385 (estimate)
SolubilityAlmost transparent in hot methanol
LogP10.270 (estimate)

The compound's relatively high melting point and low water solubility reflect its long hydrocarbon chain, contributing to its lipophilic character. These properties influence its behavior in biological systems and its applications in various formulations.

Biological Activities

Recent research has revealed significant biological activities of ethyl arachidate, particularly its anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications that could be exploited in pharmaceutical development.

Anti-inflammatory Properties

Studies have demonstrated that ethyl arachidate possesses both acute and chronic anti-inflammatory properties . These effects have been evaluated using established experimental models, including carrageenan-induced paw edema, xylene-induced ear edema, and cotton pellet-induced granuloma formation.

In carrageenan-induced paw edema tests, ethyl arachidate showed significant inhibitory effects. The injection of carrageenan typically results in increased paw edema between the first hour (0.44 cm) and fifth hour (0.54 cm), with a decrease at the sixth hour (0.38 cm) in control groups. In contrast, groups treated with ethyl arachidate exhibited significantly decreased values over time .

The maximum inhibition observed was 62.5% in the group treated with 50 mg/kg body weight of ethyl arachidate at the second hour, compared to 68.22% inhibition in the group treated with the reference drug dexamethasone at 5 mg/kg body weight .

Analgesic Properties

In addition to anti-inflammatory effects, ethyl arachidate demonstrates central analgesic properties, as evidenced by the hot plate test in rats . This test evaluates the compound's ability to modulate pain perception at the central nervous system level.

The analgesic activity of ethyl arachidate was dose-dependent, with increased mean latency observed in the hot plate test. The most significant analgesic effect was observed at the highest tested dose of 50 mg/kg body weight .

Table 2: Anti-inflammatory and Analgesic Effects of Ethyl Arachidate

Test ModelDose (mg/kg bw)Maximum Inhibition (%)Reference
Carrageenan-induced paw edema50.062.5
Xylene-induced ear edema50.054.5
Cotton pellet-induced granuloma50.047.4
Hot plate test50.0Increased mean latency

The data from Table 2 clearly demonstrates the dose-dependent relationship between ethyl arachidate administration and anti-inflammatory/analgesic effects. The consistency across multiple experimental models supports the compound's potential as a therapeutic agent for inflammatory conditions and pain management.

Industrial and Research Applications

Ethyl arachidate's unique chemical properties enable its application across numerous industries. Its versatility as a compound has led to its incorporation in various products and research initiatives.

Cosmetic Formulations

In the cosmetics industry, ethyl arachidate serves as an emollient and thickening agent in creams and lotions. These applications leverage the compound's ability to enhance texture and moisturizing properties . The ester's lipophilic nature makes it compatible with skin lipids, potentially improving product performance in terms of skin feel and barrier function support.

Food Industry

Ethyl arachidate is used as a food additive, providing a source of fatty acids that can improve the flavor and stability of certain products . It has been found in the neutral fraction of shoyu (soy sauce) as a flavor component . Its presence in food products contributes to texture, flavor stability, and potentially shelf-life extension through its physical and chemical properties.

Pharmaceutical Applications

In pharmaceutical formulations, ethyl arachidate can aid in the solubility and bioavailability of active pharmaceutical ingredients . The compound's demonstrated anti-inflammatory and analgesic properties further enhance its potential value in drug development. These biological activities suggest possible applications in formulations targeted at inflammatory conditions and pain management.

The incorporation of ethyl arachidate into drug delivery systems may also be beneficial due to its ability to interact with biological membranes, potentially enhancing the permeation of active ingredients.

Biodegradable Plastics

Ethyl arachidate is being explored in the development of eco-friendly materials, contributing to the production of biodegradable plastics that reduce environmental impact . As a bio-based compound, it represents a potential alternative to petroleum-derived components in plastic formulations.

The ester's chemical structure, featuring a long hydrocarbon chain, can influence the mechanical properties and degradation profiles of polymeric materials. This application aligns with growing industrial interest in sustainable materials and reduction of environmental footprints.

Research in Lipid Chemistry

As a model compound, ethyl arachidate is utilized in studies of lipid metabolism and fatty acid behavior, providing insights into biological processes and potential therapeutic targets . Its well-defined structure makes it valuable for studying structure-activity relationships and mechanisms of fatty acid ester interactions with biological systems.

IndustryApplicationsKey FunctionsReference
CosmeticsCreams and lotionsEmollient and thickening agent
FoodFood additives, flavoringsSource of fatty acids, flavor stability
PharmaceuticalsDrug formulationsSolubility enhancer, bioavailability promoter, potential therapeutic agent
Materials ScienceBiodegradable plasticsComponent in eco-friendly materials
Scientific ResearchLipid chemistryModel compound for metabolism studies

Synthesis Methods

The synthesis of ethyl arachidate typically involves the esterification of arachidic acid with ethanol. This reaction is commonly catalyzed by acids, such as sulfuric acid, and proceeds via a condensation mechanism with the elimination of water.

A typical laboratory-scale synthesis procedure involves heating arachidic acid with excess ethanol in the presence of an acid catalyst, often at temperatures around 80°C . The reaction can be driven to completion by removing the water formed during esterification, sometimes using molecular sieves as water scavengers .

The general esterification reaction for producing ethyl arachidate can be represented as:

Arachidic acid + Ethanol ⟶ Ethyl arachidate + Water

While the search results don't provide specific yield data for ethyl arachidate synthesis, similar esterification reactions of long-chain fatty acids typically achieve yields of 60-90% under optimized conditions .

Analytical Identification

Ethyl arachidate can be identified and characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy.

NMR spectroscopy provides structural confirmation through characteristic signals. For ethyl arachidate, the COSY spectrum shows correlations between protons of the O-methyl group (δH 4.1/H-1′) and protons in β (δH 1.58/H-3) of the ester function, as well as between protons in β (δH 1.58/H-3) and α (δH 2.26H-2) of the ester function .

The combination of NMR, DETP, COSY, HSQC, and HMBC spectral data can provide definitive structural confirmation of ethyl arachidate .

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